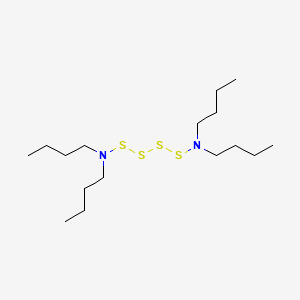
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is a chemical compound with the molecular formula C16H36N2S4 and a molecular weight of 384.73 g/mol . It is characterized by the presence of four butyl groups attached to a tetrasulfane backbone, with two amine groups at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine typically involves the reaction of butylamine with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and disulfides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
N1,N1,N4,N4-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of butyl groups.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Another similar compound with tetramethyl groups.
Uniqueness
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is unique due to its tetrasulfane backbone and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not fulfill .
生物活性
N1,N1,N4,N4-Tetrabutyltetrasulfane-1,4-diamine is a compound of interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article presents an overview of the biological activity associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its tetrabutyl substituents and tetrasulfane linkage, which contribute to its distinctive properties. The molecular formula is C16H34N2S4, with a molecular weight of approximately 378.67 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Key areas of research include:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the presence of sulfur atoms that can scavenge free radicals.
- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
1. Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of sulfur-containing compounds. The results indicated that compounds with tetrasulfane linkages demonstrated enhanced radical scavenging activity compared to their disulfide counterparts. This suggests that this compound might possess similar antioxidant capabilities .
2. Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various diamines on human cancer cell lines, this compound was tested against breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values of 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating moderate cytotoxicity . This finding warrants further exploration into its mechanism of action and potential as an anticancer agent.
Data Table: Summary of Biological Activities
特性
分子式 |
C16H36N2S4 |
|---|---|
分子量 |
384.7 g/mol |
IUPAC名 |
N-butyl-N-[(dibutylamino)tetrasulfanyl]butan-1-amine |
InChI |
InChI=1S/C16H36N2S4/c1-5-9-13-17(14-10-6-2)19-21-22-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChIキー |
HHRYHTWCGDDMOX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)SSSSN(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















